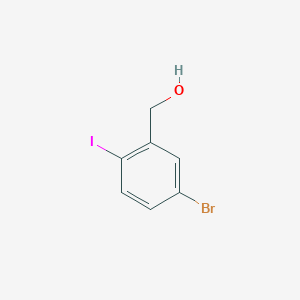

(5-Bromo-2-iodophenyl)methanol

Description

Significance of Multifunctional Halogenated Benzylic Alcohols in Chemical Research

Multifunctional halogenated benzylic alcohols are a class of organic compounds that possess a hydroxyl group attached to a benzene (B151609) ring which is also substituted with one or more halogen atoms. These compounds are of considerable interest in chemical research due to the diverse reactivity imparted by this combination of functional groups. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions. Simultaneously, the halogen atoms serve as versatile handles for a wide array of synthetic transformations.

The presence of different halogens, such as bromine and iodine, on the same aromatic ring, as in the case of (5-Bromo-2-iodophenyl)methanol, allows for selective and sequential reactions. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules in a controlled, step-wise manner. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, a feature that synthetic chemists can exploit to introduce different substituents at specific positions.

Furthermore, halogen atoms can influence the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that is gaining recognition for its role in crystal engineering and molecular recognition. The strategic placement of halogens can thus be used to fine-tune the biological activity or material properties of the target molecules. Halohydrins, which are compounds containing both a halogen and a hydroxyl group, are recognized as valuable intermediates for synthesizing bioactive molecules. mdpi.com The direct conversion of tertiary benzyl (B1604629) alcohols to vicinal halohydrins using N-halosuccinimides has been demonstrated as an efficient process. mdpi.com

Historical Context of Dihalogenated Aromatic Precursors

The use of dihalogenated aromatic compounds as precursors in organic synthesis has a rich history. Initially, these compounds were instrumental in studies of aromatic substitution reactions and the directing effects of substituents on the benzene ring. The development of organometallic chemistry, particularly transition metal-catalyzed cross-coupling reactions, revolutionized the utility of these precursors.

Historically, the synthesis of complex aromatic compounds often involved harsh reaction conditions and lacked regioselectivity. The advent of reactions like the Suzuki, Heck, and Sonogashira couplings, which utilize halogenated aromatics as electrophilic partners, provided milder and more selective methods for forming carbon-carbon and carbon-heteroatom bonds.

Dihalogenated aromatics offered the potential for sequential, site-selective functionalization. Early work in this area often focused on compounds with two of the same halogen, but the synthesis and application of heterogeneously dihalogenated aromatics, such as those containing both bromine and iodine, represented a significant advancement. This allowed for a more sophisticated and controlled approach to building molecular complexity. The journey of dehalogenation processes has seen significant progress, evolving from harsh early methods to more selective and environmentally friendly modern techniques. numberanalytics.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a key building block in the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of its three functional groups.

One major research trajectory involves the selective functionalization of the iodo and bromo substituents. The greater reactivity of the carbon-iodine bond allows for initial modification at the 2-position, followed by a subsequent reaction at the 5-position. This strategy has been employed in the synthesis of various heterocyclic compounds and poly-substituted aromatic systems.

Another significant area of investigation is the transformation of the benzylic alcohol moiety. Oxidation to the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde (B52014), provides a precursor for a host of further reactions, including reductive amination to form substituted benzylamines, and condensation reactions to build larger molecular scaffolds. For example, 5-bromo-2-iodobenzaldehyde is a key intermediate in the synthesis of oxoindenopyrroles and aza-fused polycyclic quinolines. lookchem.com

Recent research has also explored the use of this compound and its derivatives in medicinal chemistry. The ability to introduce a variety of substituents at specific positions on the aromatic ring makes it a valuable scaffold for generating libraries of compounds for biological screening. For instance, derivatives are being explored for their potential as enzyme inhibitors and as precursors for drugs targeting conditions like diabetes. The development of scalable synthetic processes for related compounds highlights their commercial importance in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a solid at room temperature and is characterized by the following properties:

| Property | Value |

| CAS Number | 199786-58-8 sigmaaldrich.comfluorochem.co.ukvwr.comavantorsciences.combiosynth.comclearsynth.comambeed.comsigmaaldrich.com |

| Molecular Formula | C₇H₆BrIO sigmaaldrich.comfluorochem.co.ukvwr.comavantorsciences.combiosynth.comambeed.com |

| Molecular Weight | 312.93 g/mol vwr.comavantorsciences.combiosynth.com |

| IUPAC Name | This compound sigmaaldrich.comsigmaaldrich.com |

| SMILES | OCc1cc(Br)ccc1I fluorochem.co.uk |

| InChI Key | LBMPOOHWJBYWPY-UHFFFAOYSA-N sigmaaldrich.comfluorochem.co.ukambeed.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from commercially available precursors. One common method involves the reduction of the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde.

A reported synthesis of the related 2-bromo-5-iodobenzyl alcohol involves a multi-step process starting from o-phenylmethylamine, which undergoes iodination, diazotization, bromination, and subsequent reactions to yield the final product. google.com Another approach starts with 2-aminobenzoic acid, which is subjected to iodination, diazo bromination, and reduction. google.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5-bromo-2-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMPOOHWJBYWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571730 | |

| Record name | (5-Bromo-2-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199786-58-8 | |

| Record name | (5-Bromo-2-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Bromo 2 Iodophenyl Methanol

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in constructing the (5-Bromo-2-iodophenyl)methanol framework, ensuring the correct placement of substituents.

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing polysubstituted aromatic compounds, DoM allows for the introduction of electrophiles at positions ortho to a directing metalation group (DMG). While direct application to the synthesis of this compound from a pre-halogenated starting material is not explicitly detailed in the provided information, the principles of DoM are relevant for the controlled introduction of functional groups on a benzene (B151609) ring.

The strategy typically involves the use of an organolithium reagent to deprotonate the position ortho to a DMG. For haloarenes, the halogen atoms themselves can influence the site of metalation. The relative directing ability of halogens and other functional groups, as well as their susceptibility to halogen-metal exchange, are critical considerations in designing a synthetic route utilizing DoM.

Chemoselective halogenation is crucial for introducing multiple, different halogen atoms onto an aromatic ring in a controlled manner. The synthesis of dihalogenated precursors to this compound relies on the differential reactivity of the aromatic ring towards various halogenating agents.

The order of halogen introduction is a key strategic element. For instance, the bromination of an iodinated precursor or the iodination of a brominated precursor must be controlled to achieve the desired 1-bromo-4-iodo substitution pattern. Reagents and conditions are chosen to favor specific isomers. For example, benzylic bromination using N-bromosuccinimide (NBS) is a common method that proceeds via a radical mechanism, selectively targeting the position adjacent to the aromatic ring. manac-inc.co.jp However, for aromatic ring halogenation, electrophilic substitution is the typical pathway. The choice of catalyst and solvent can significantly influence the regioselectivity of these reactions.

A variety of methods exist for the iodination of alcohols, including the use of triphenylphosphine (B44618)/iodine/4-DMAP in dichloromethane, which offers a mild and selective procedure for converting benzylic alcohols to their corresponding iodides. researchgate.netias.ac.in The reaction of benzyl (B1604629) alcohols with hydrogen iodide (HI) gas under solvent-free conditions can also lead to iodination, among other reactions, depending on the substrate's structure. researchgate.net

Diazotization of aromatic amines followed by a Sandmeyer-type reaction is a classic and versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring. This strategy can be employed to synthesize dihalogenated toluene (B28343) precursors for this compound.

A plausible route involves the diazotization of an appropriately substituted aminotoluene. For instance, starting with an aminobromotoluene, the amino group can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. orgsyn.org Subsequent treatment with a copper(I) bromide or iodide salt would then introduce the second halogen atom. The regiochemistry is dictated by the substitution pattern of the starting aminotoluene. For example, 3-bromo-4-aminotoluene can be diazotized and subsequently treated to replace the amino group, leading to a dihalogenated toluene. orgsyn.org

The reaction conditions, such as temperature and the nature of the copper salt and acid used, are critical for achieving high yields and minimizing side reactions.

The functionalization of pre-existing benzyl alcohol derivatives offers another pathway to this compound. This approach involves the selective introduction of the bromo and iodo substituents onto the aromatic ring of a benzyl alcohol. The hydroxyl group of the benzyl alcohol can influence the regioselectivity of electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions.

Various catalytic systems have been developed for the regioselective functionalization of benzyl alcohols. nih.gov For instance, transition metal-mediated reactions can be employed to achieve specific C-H functionalization or cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regiochemical outcome. organic-chemistry.org

Furthermore, the conversion of the hydroxyl group to a different functional group can be a strategic step. For example, the selective iodination of a benzyl alcohol can be achieved using various reagents, as mentioned previously. researchgate.net

Reduction Methodologies for Carboxylic Acid Precursors

A common and effective strategy for the synthesis of benzyl alcohols is the reduction of the corresponding carboxylic acids.

The reduction of 5-bromo-2-iodobenzoic acid is a direct and efficient method for the synthesis of this compound. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent widely used for the conversion of carboxylic acids to primary alcohols. wikipedia.orgyoutube.com

The reaction typically involves the treatment of the carboxylic acid with an excess of LiAlH4 in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The reaction is generally exothermic and requires careful control of the reaction temperature. Following the reduction, a careful aqueous workup is necessary to quench the excess hydride reagent and liberate the alcohol product. rochester.edu

The synthesis of the precursor, 5-bromo-2-iodobenzoic acid, can be achieved through methods such as the diazotization of 2-amino-5-bromobenzoic acid followed by treatment with potassium iodide. chemicalbook.com

| Starting Material | Reagent | Product | Reaction Type |

| 5-Bromo-2-iodobenzoic acid | Lithium Aluminum Hydride (LiAlH4) | This compound | Reduction |

| 2-Amino-5-bromobenzoic acid | 1. NaNO2, HCl 2. KI | 5-Bromo-2-iodobenzoic acid | Diazotization, Iodination |

| 3-Bromo-4-aminotoluene | 1. NaNO2, H2SO4 2. Copper bronze | m-Bromotoluene | Diazotization, Deamination |

| Benzyl alcohol | PPh3/I2/4-DMAP | Benzyl iodide | Iodination |

Advanced Synthetic Routes from Key Intermediates

More complex synthetic strategies allow for the construction of this compound from various precursors through multi-step sequences. These routes offer flexibility in starting materials and allow for precise control over the substitution pattern of the aromatic ring.

Synthesis from o-Iodobenzoic Acid and N-bromosuccinimide

A targeted synthesis can begin with o-iodobenzoic acid. This pathway involves a two-stage process: electrophilic aromatic substitution followed by reduction.

Bromination : The first step is the regioselective bromination of o-iodobenzoic acid to introduce a bromine atom at the C-5 position, yielding 5-bromo-2-iodobenzoic acid. N-bromosuccinimide (NBS) is an effective brominating agent for this transformation, often carried out in the presence of a strong acid like sulfuric acid, which facilitates the electrophilic substitution. google.comgoogle.com The directing effects of the existing iodo and carboxyl groups guide the incoming bromine to the desired position.

Reduction : The resulting 5-bromo-2-iodobenzoic acid is then reduced to the target benzylic alcohol, this compound. As previously discussed, this transformation requires a strong reducing agent such as LiAlH₄ to convert the carboxylic acid functionality into a primary alcohol. orgsyn.org

Table 2: Synthesis via o-Iodobenzoic Acid

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Bromination | o-Iodobenzoic acid | N-bromosuccinimide (NBS), H₂SO₄ | 5-Bromo-2-iodobenzoic acid |

| 2. Reduction | 5-Bromo-2-iodobenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Sequential Bromination, Iodization, and Alcoholization Pathways

Building the target molecule from simpler precursors often involves a sequence of halogenation and functional group interconversion steps. A plausible route can be designed starting from a readily available aniline (B41778) derivative, such as 5-bromo-2-iodoaniline (B1340423), which itself can be synthesized from 4-bromo-1-iodo-2-nitrobenzene. chemicalbook.com

The key challenge in this pathway is the conversion of the amino group of 5-bromo-2-iodoaniline into the hydroxymethyl group. This is typically achieved through a series of reactions initiated by diazotization. organic-chemistry.org

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. icrc.ac.irchemicalnote.com

Sandmeyer Reaction : The diazonium salt is a versatile intermediate that can be converted to a nitrile (-CN) using copper(I) cyanide.

Hydrolysis : The nitrile is then hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-bromo-2-iodobenzoic acid).

Reduction : Finally, the carboxylic acid is reduced to this compound.

This sequence provides a comprehensive method for introducing the required functional groups in a controlled manner.

Preparation via 2-Methyl-4-iodoaniline Intermediates

An alternative route can utilize substituted anilines where the amino group is ultimately replaced. This pathway could start with 2-methyl-4-iodoaniline.

The initial step involves the selective bromination of the aniline ring. The strongly activating, ortho-para directing amino group, along with the methyl group, directs the electrophilic bromine to the C-5 position, leading to the formation of 5-bromo-2-methyl-4-iodoaniline. nih.gov

The subsequent conversion of the amino group in 5-bromo-2-methyl-4-iodoaniline into a hydroxymethyl group is complex. It necessitates a diazotization reaction to form the corresponding diazonium salt. organic-chemistry.org This intermediate is pivotal in Sandmeyer-type reactions, which can replace the diazonium group with various functionalities, such as halides or a cyano group. nih.govresearchgate.net A potential, though multi-step, conversion to the hydroxymethyl group would involve replacing the diazonium group with a functional group that can later be transformed into the alcohol, such as a nitrile or an aldehyde, followed by the appropriate reduction steps.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective methods for key transformations in organic synthesis. While many catalytic processes for benzylic alcohols involve transition metals, there is growing interest in metal-free alternatives.

Role of Initiators (e.g., Azobisisobutyronitrile) in Radical Halogenation

Radical halogenation reactions are a cornerstone of organic synthesis, providing a pathway to functionalize molecules that might be unreactive under other conditions. The efficacy of these reactions hinges on the controlled generation of free radicals, a role often fulfilled by chemical initiators. Azobisisobutyronitrile (AIBN) is a widely employed free radical initiator due to its predictable decomposition and the stability of the resulting radicals. guidechem.comchemicalbook.com

AIBN's primary function is to serve as a reliable source of radicals upon heating or photochemical irradiation. guidechem.com The process begins with the thermal decomposition of the AIBN molecule, which cleaves homolytically to release a molecule of nitrogen gas and two 2-cyanoprop-2-yl radicals. wikipedia.orgresearchgate.net The release of the highly stable dinitrogen gas is a significant thermodynamic driving force for this decomposition, making the reaction efficient and irreversible. wikipedia.org

Initiation and Propagation Steps:

Decomposition of AIBN: Upon heating (typically between 66 °C and 72 °C), AIBN decomposes. wikipedia.org [(CH₃)₂C(CN)]₂N₂ → 2 (CH₃)₂C(CN)• + N₂

Chain Initiation: The generated 2-cyanoprop-2-yl radicals are not directly involved in halogenating the target molecule. Instead, they initiate the chain reaction by abstracting an atom from a halogen source. For instance, in a Wohl-Ziegler bromination, the radical abstracts a hydrogen from a trace amount of HBr, or in other cases, it may react with a molecule like N-Bromosuccinimide (NBS) to generate the bromine radical (Br•) that propagates the chain. wikipedia.orgstudy.com This step is crucial as it produces the reactive halogen species required for the subsequent steps.

Chain Propagation: The halogen radical then abstracts a hydrogen atom from the substrate, in this case from the methyl group of a precursor like 2-iodo-5-bromotoluene, to form a benzylic radical. This benzylic radical is stabilized by resonance with the aromatic ring. The newly formed benzylic radical then reacts with a halogen source (e.g., Br₂) to form the halogenated product and a new halogen radical, which continues the chain reaction.

The use of AIBN is favored over other initiators like benzoyl peroxide in many applications because it is less prone to explosive decomposition and its decomposition products are less likely to participate in unwanted side reactions. chemicalbook.comresearchgate.net The nitrile groups on the resulting radicals provide electronic stabilization, making them less reactive and more selective in the reactions they initiate. study.com

Below is a table summarizing the key properties of Azobisisobutyronitrile as a radical initiator.

| Property | Description |

| Chemical Formula | C₈H₁₂N₄ |

| Molar Mass | 164.21 g/mol |

| Appearance | White crystalline powder |

| Decomposition Temp. | Typically > 65 °C |

| Solubility | Soluble in many organic solvents and alcohols; insoluble in water. chemicalbook.comresearchgate.net |

| Primary Function | Thermal initiator for free-radical reactions. guidechem.com |

| Key Advantage | Produces stable nitrogen gas upon decomposition, avoiding oxygenated byproducts and reducing explosion risk compared to peroxides. chemicalbook.comwikipedia.org |

Surfactant-Assisted Halogenation in Aqueous Media

Performing organic reactions in water is a primary goal of green chemistry, aiming to reduce reliance on volatile and often toxic organic solvents. However, many organic substrates, including precursors to this compound, are insoluble in water. Surfactant-assisted halogenation provides a solution by creating microenvironments where the reaction can occur. nih.gov

Surfactants are amphiphilic molecules containing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic heads form the outer shell, interfacing with the bulk water.

This micellar structure is key to facilitating the halogenation reaction:

Solubilization: The nonpolar organic substrate (e.g., a substituted toluene) is partitioned into the hydrophobic core of the micelles, effectively "dissolving" it in the aqueous medium.

Reaction Locus: The halogenating agent, which may be water-soluble, can then interact with the solubilized substrate at the surface of the micelle. This proximity of reactants dramatically increases the reaction rate compared to a biphasic system without a surfactant.

Different types of surfactants can be employed, including cationic (e.g., cetyltrimethylammonium bromide, CTAB), anionic (e.g., sodium dodecyl sulfate, SDS), and non-ionic varieties. The choice of surfactant can influence the reaction efficiency and selectivity. For instance, quaternary ammonium (B1175870) salts are often tested as phase transfer agents to promote condensation and other reactions in aqueous solutions. nih.gov Surfactants serve as templates that can influence the morphology and surface properties of nanoparticles, a principle that extends to controlling reactivity in organic synthesis. rsc.org

The table below details different classes of surfactants and provides examples relevant to their potential use in organic synthesis.

| Surfactant Type | Example | Head Group | Tail Group |

| Anionic | Sodium Dodecyl Sulfate (SDS) | Sulfate (-SO₄⁻) | Long alkyl chain |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Quaternary ammonium (-N(CH₃)₃⁺) | Long alkyl chain |

| Non-ionic | Triton X-100 | Polyoxyethylene | Phenyl group with alkyl chain |

| Zwitterionic | CHAPS | Quaternary ammonium and sulfonate | Steroid backbone |

Process Optimization and Scalability Considerations for Industrial Production

Translating a laboratory-scale synthesis of this compound to an industrial production process involves significant challenges. The primary goals are to ensure safety, maximize yield and purity, minimize cost and environmental impact, and maintain process consistency.

Process Optimization involves the systematic study of reaction parameters to identify the optimal conditions. For the synthesis of a halogenated aromatic compound, key parameters include:

Temperature: Reaction rates are highly sensitive to temperature. Optimization is required to achieve a suitable reaction rate without promoting side reactions or decomposition of the product.

Concentration: The concentration of reactants, catalysts, and initiators must be fine-tuned to maximize throughput while controlling reaction kinetics and exotherms.

Catalyst/Initiator Loading: Using the minimum amount of catalyst or initiator necessary is crucial for cost reduction and to simplify purification.

Reaction Time: The reaction must be allowed to proceed to completion to maximize yield, but unnecessarily long reaction times can lead to byproduct formation and reduce plant efficiency.

Solvent Selection: While aqueous media are preferred for green chemistry, organic solvents are often necessary. The choice of solvent affects solubility, reactivity, and downstream processing (e.g., product isolation and solvent recycling).

Scalability Considerations address the physical and engineering challenges of increasing the reaction volume from milliliters to thousands of liters.

Heat Transfer: Halogenation reactions are often exothermic. A small flask in the lab can dissipate heat through its surface area, but in a large reactor, the surface-area-to-volume ratio is much lower. Inefficient heat removal can lead to a runaway reaction. Industrial reactors require sophisticated cooling systems and careful control of addition rates.

Mass Transfer: Ensuring that reactants are well-mixed is critical. Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in reduced yield and increased impurities. The choice of impeller, stirring speed, and reactor geometry are crucial design parameters.

Downstream Processing: Isolating and purifying the product on a large scale requires efficient methods like crystallization, distillation, and chromatography, which must be optimized for high throughput and minimal product loss.

Safety and Environmental Concerns: Handling large quantities of reactive chemicals like halogenating agents requires robust safety protocols. Waste streams must be managed to minimize environmental impact, often involving recycling or treatment processes. rsc.org Continuous-flow microreaction processes are being developed for some aromatic functionalizations to mitigate safety risks and improve selectivity. rsc.org

The following table outlines key parameters and their considerations for process optimization and scaling.

| Parameter | Optimization Goal | Scalability Consideration |

| Temperature | Maximize reaction rate and selectivity; minimize byproducts. | Efficient heat removal to prevent thermal runaway. |

| Mixing | Ensure homogeneity of reactants and uniform temperature. | Mass transfer limitations; need for powerful and efficient agitation systems. |

| Reactant Addition | Control reaction rate and manage exotherm. | Precise dosing systems and monitoring to maintain control in large volumes. |

| Work-up/Purification | Achieve high purity and yield with minimal waste. | Development of robust, high-throughput separation techniques (e.g., crystallization, distillation). |

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Iodophenyl Methanol

Reactivity of Halogen Atoms (Bromine and Iodine)

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring of (5-bromo-2-iodophenyl)methanol is central to its chemical behavior. The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond. This difference in reactivity allows for selective chemical modifications at either the iodo- or bromo-substituted position, a crucial feature in multi-step organic syntheses.

Nucleophilic Substitution Reactions

The halogen atoms on the benzene (B151609) ring of this compound render the aromatic ring electrophilic, making it susceptible to nucleophilic substitution reactions. cymitquimica.com While direct nucleophilic aromatic substitution on such compounds is generally challenging, the reactivity can be enhanced under specific conditions or through activation by catalysts. For instance, in related bromo-substituted precursors, nucleophilic substitution with amines can be facilitated under basic conditions to form new carbon-nitrogen bonds. evitachem.com The presence of both bromine and iodine allows for potential sequential substitutions, where the more reactive iodine can be replaced first, followed by the less reactive bromine under harsher conditions.

Chemo- and Regioselective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is highly advantageous in transition metal-catalyzed cross-coupling reactions. researchgate.net This chemoselectivity allows for the stepwise introduction of different functional groups, providing a powerful tool for constructing complex molecular architectures. Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. rsc.orgchemie-brunschwig.ch In the case of this compound, the greater reactivity of the carbon-iodine bond allows for selective coupling at the 2-position. By carefully selecting the palladium catalyst, ligands, and reaction conditions, an aryl or heteroaryl group from a boronic acid or ester can be introduced at the site of the iodine atom, leaving the bromine atom intact for subsequent transformations. mdpi.comresearchgate.net This stepwise functionalization is a key strategy in the synthesis of complex organic molecules. For example, the synthesis of various pyridine (B92270) derivatives has been achieved through Suzuki cross-coupling reactions of bromo- and iodo-substituted precursors. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | (5-Bromo-2-arylphenyl)methanol | mdpi.com |

This table is illustrative and based on typical Suzuki-Miyaura reactions involving similar substrates.

Cross-coupling reactions involving organometallic reagents like Grignard reagents (organomagnesium compounds) are also highly effective. chemie-brunschwig.ch Similar to Suzuki-Miyaura coupling, the reaction with this compound can be controlled to occur selectively at the more reactive C-I bond. peerj.com This allows for the introduction of alkyl, vinyl, or aryl groups. The use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, can facilitate these transformations under mild conditions. clockss.org

While the primary focus is often on the reactions of the existing halogen atoms, palladium-catalyzed C(sp²)–H halogenation can be used to introduce additional halogen atoms onto aromatic rings. researchgate.net In substrates with directing groups, this method allows for the regioselective installation of halogens. Although not a direct reaction of the existing halogens on this compound, this type of transformation highlights the versatility of palladium catalysis in modifying halogenated aromatic compounds.

Borylation reactions are crucial for preparing boronic acids and esters, which are key coupling partners in Suzuki-Miyaura reactions. nih.gov Iridium-catalyzed C-H borylation allows for the direct conversion of C-H bonds to C-B bonds. cam.ac.uk For dihaloarenes like this compound, borylation can potentially occur at the remaining C-H positions. Alternatively, metal-halogen exchange followed by reaction with a boron electrophile can be employed. Photoinduced, metal-free borylation methods have also been developed for haloarenes. nih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. In dihalogenated compounds like this compound, the regioselectivity of this reaction is of paramount importance. The difference in bond strength and electronegativity between the carbon-iodine and carbon-bromine bonds dictates the outcome of the exchange. Generally, the weaker C-I bond is more susceptible to cleavage than the C-Br bond.

The reaction of bromo-iodinated benzylbenzenes with organolithium reagents, such as n-, sec-, or tert-butyllithium, typically results in the selective exchange of the iodine atom. google.com This selectivity is driven by the higher reactivity of the iodo-substituent in this type of transformation. The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups at the 2-position. The halogen-metal exchange is usually conducted at low temperatures, ranging from -100 °C to -80 °C, to ensure stability of the organometallic intermediate and prevent side reactions. google.com

Similarly, Grignard reagents can be formed from the corresponding aryl halides. While the direct insertion of magnesium can be challenging to control in dihalogenated systems, the use of halogen-magnesium exchange reagents like isopropylmagnesium chloride (i-PrMgCl) can offer a milder alternative. acs.org The combination of i-PrMgCl and n-BuLi has been shown to be effective for selective bromine-metal exchange in bromoheterocyclics under non-cryogenic conditions, suggesting that such methodologies could be adapted for this compound to achieve selective functionalization. acs.org The choice of reagent and reaction conditions, including temperature and solvent (commonly ethers like THF or diethyl ether), is crucial for achieving high regioselectivity in these exchange reactions. google.comacs.org

Radical Reactions Involving Halogenated Arenes

The presence of two different halogen atoms on the aromatic ring of this compound also allows for selective transformations under radical conditions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more prone to homolytic cleavage upon initiation by a radical initiator or light. This difference in reactivity enables selective radical cyclization and other radical-mediated transformations.

For instance, in studies on related polyheterocyclic systems, the selective cyclization of molecules containing both ortho-bromo and ortho-iodoaryl substituents has been demonstrated. chemscene.comacs.org Using radical initiators like tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN), the aryl radical is preferentially generated at the position of the iodine atom. This allows for controlled intramolecular arylation, where the newly formed radical attacks another part of the molecule to form a cyclic product. chemscene.comacs.org The bromine atom remains intact, available for subsequent cross-coupling reactions or other transformations.

This principle has been applied in the synthesis of complex molecules where a sequential or selective radical cyclization is desired. For example, visible-light-mediated radical cyclizations of N-allyl-2-iodophenyl-acetamides proceed efficiently, while the corresponding bromo derivatives react more sluggishly, highlighting the higher reactivity of the C-I bond in radical processes. rsc.org This suggests that this compound could be a valuable substrate for stepwise functionalization, where the iodo group is first targeted in a radical reaction, followed by a different transformation at the bromo position.

Reactivity of the Benzylic Hydroxyl Group

The benzylic hydroxyl group in this compound is a primary alcohol, and its reactivity is typical of this functional group, including oxidation, esterification, and etherification.

Oxidation Reactions to Carbonyls (Aldehydes/Ketones)

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a substrate like this compound, achieving high selectivity for the aldehyde without overoxidation to the carboxylic acid is a key challenge.

Hypervalent iodine reagents are known for their mild and selective oxidizing properties. While pentavalent iodine reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are effective, they can sometimes be harsh or have solubility issues. ambeed.com Trivalent iodine (λ3-iodane) reagents have emerged as valuable alternatives.

Recent studies have shown that N-heterocycle-stabilized λ3-iodanes (NHIs) are particularly effective for the mild oxidation of activated alcohols, such as benzylic alcohols, to their corresponding aldehydes. ambeed.commasterorganicchemistry.comCurrent time information in Bangalore, IN. These reagents, often activated by chloride additives, can provide high yields of aldehydes without significant overoxidation. ambeed.commasterorganicchemistry.comCurrent time information in Bangalore, IN. The reaction mechanism is proposed to involve the formation of an activated hydroxy(chloro)iodane intermediate. ambeed.commasterorganicchemistry.comCurrent time information in Bangalore, IN. The specific N-heterocycle used to stabilize the iodane (B103173) can be tuned to modulate the reactivity of the reagent. youtube.com

| Substrate | Oxidizing System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

| Benzylic Alcohols (general) | NHI / AlCl₃ | EtOAc | 60 | 2.5 | Benzylic Aldehydes | up to 97 | apolloscientific.co.uk |

| Activated Alcohols | NHIs / Chloride Additives | Various | rt - 60 | 2.5 - 24 | Aldehydes/Ketones | Good to Excellent | ambeed.commasterorganicchemistry.comCurrent time information in Bangalore, IN. |

This table presents generalized data for the oxidation of benzylic alcohols using N-heterocycle-stabilized iodanes as specific data for this compound was not available in the search results.

A common issue in the oxidation of primary alcohols is the subsequent oxidation of the initially formed aldehyde to a carboxylic acid. This is particularly problematic with strong oxidizing agents or in aqueous media where the aldehyde can form a hydrate, which is more easily oxidized. beilstein-journals.org

Several strategies can be employed to prevent overoxidation. The use of mild and selective reagents like the aforementioned N-heterocycle-stabilized λ3-iodanes is a primary approach. ambeed.commasterorganicchemistry.comCurrent time information in Bangalore, IN. These reagents are often less prone to oxidizing aldehydes compared to more aggressive oxidants. ambeed.com Performing the reaction in anhydrous solvents, such as dichloromethane, can also prevent the formation of the aldehyde hydrate, thereby inhibiting further oxidation. beilstein-journals.org Reagents like pyridinium (B92312) chlorochromate (PCC) are specifically designed for this purpose and are used in non-aqueous media. beilstein-journals.org Another method involves using a biphasic system where the more hydrophobic aldehyde product is extracted into an organic phase, separating it from the aqueous environment where overoxidation might occur.

Esterification and Etherification Reactions

The benzylic hydroxyl group of this compound can readily undergo esterification and etherification reactions to form a variety of derivatives.

Esterification can be achieved through several standard methods. One common approach is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. This reaction is typically efficient for primary alcohols. For example, 2-iodobenzyl alcohol can be quantitatively converted to 2-iodobenzyl acetate (B1210297) using acetic anhydride. This suggests that this compound would react similarly to form the corresponding ester.

Etherification is most commonly accomplished via the Williamson ether synthesis. youtube.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. youtube.com For the synthesis of ethers from this compound, the alcohol would first be treated with a base like NaH, followed by the addition of an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide). Given that it is a primary benzylic alcohol, this reaction is expected to proceed efficiently. youtube.com Alternative methods for etherification include copper-catalyzed coupling of alcohols with aryl bromides, though this would compete with the halogens already present on the aromatic ring of the substrate.

Deoxygenative Transformations and Direct Borylation

This compound and its derivatives are valuable substrates for deoxygenative transformations and direct borylation reactions, which introduce new functionalities by replacing the hydroxyl group or by functionalizing the aryl halide moieties.

Deoxygenative functionalization of alcohols is a significant transformation in organic synthesis. While direct deoxygenation can be challenging, related processes such as deoxygenative hydroalkylation have been explored. For instance, photochemical methods have been developed for the deoxygenative hydroalkylation of unactivated alkenes using carboxylic acid derivatives. researchgate.net These reactions proceed under mild, catalyst-free conditions and exhibit broad functional group tolerance. researchgate.net Another approach involves the deoxygenative radical borylation of alcohols, which can be achieved through metal-free silyl-radical-mediated pathways or visible-light photoredox catalysis using xanthates or methyl oxalates as radical precursors. researchgate.net A notable method describes the conversion of aliphatic alcohols to boronic esters via a 2-iodophenyl-thionocarbonate intermediate, which undergoes a Barton-McCombie-type radical deoxygenation. researchgate.net

Direct borylation of haloarenes, including bromo- and iodo-substituted compounds, offers a straightforward route to aryl boronic acids and their esters. These products are versatile intermediates in cross-coupling reactions. Photoinduced, metal- and additive-free borylation of haloarenes has been demonstrated to be an effective method. nih.gov This process is tolerant of a wide range of functional groups and can be applied to iodo-, bromo-, and chloroarenes. nih.gov The reaction mechanism involves the photoexcitation of the haloarene, leading to the formation of an aryl radical that is then trapped by a diboron (B99234) reagent. nih.gov For instance, the borylation of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1278184) can be achieved by irradiation in methanol (B129727) with B2pin2. nih.gov

A catalyst-free approach for the deoxygenative hydroboration of carboxylic acids to the corresponding benzyl (B1604629) oxyboronates has also been developed. nih.govacs.org For example, 5-bromo-2-methylbenzoic acid can be converted to 2-((5-bromo-2-methylbenzyl)oxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under mild, catalyst- and solvent-free conditions using pinacolborane (HBpin). nih.govacs.org

The following table summarizes examples of deoxygenative and borylation reactions involving related structures:

| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) |

| 3-Bromobenzonitrile | B₂(OH)₄, Methanol, light | 3-Cyanophenylboronic acid | Photoinduced Borylation | Not Specified |

| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | B₂pin₂, Methanol, light | 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | Photoinduced Borylation | Not Specified |

| 5-Bromo-2-methylbenzoic acid | HBpin | 2-((5-Bromo-2-methylbenzyl)oxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Deoxygenative Hydroboration | Quantitative |

Conversion to Halohydrins and Related Derivatives

This compound can be a precursor for the synthesis of halohydrins and other related derivatives. Halohydrins are compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms. The conversion of epoxides to halohydrins using polymer-supported triphenylphosphine (B44618)–dihalogen complexes (PS-TPP–X₂) is a known transformation. rsc.org While not a direct conversion of the starting methanol, this highlights a related synthetic strategy.

A more direct transformation involves the conversion of the benzylic alcohol to an alkyl halide. For example, (2-bromophenyl)methanol can be converted to 1-bromo-2-(iodomethyl)benzene in high yield. rsc.org This type of reaction can be achieved using various reagents, such as a polymer-supported triphenylphosphine in carbon tetrachloride, which converts alcohols to alkyl chlorides. rsc.org

The synthesis of (R)-halohydrins can be accomplished with high enantioselectivity through the biocatalytic reduction of α-haloacetophenones using whole cells of microorganisms like Rhodotorula rubra. mdpi.com For instance, (R)-(−)-2-bromo-1-(4'-bromophenyl)-ethan-1-ol has been obtained with high conversion and enantiomeric excess. mdpi.com While this starts from a ketone, it demonstrates a pathway to chiral halohydrins that could be conceptually related to derivatives of this compound.

The following table provides examples of reactions leading to halohydrins and related halo-derivatives from analogous starting materials:

| Starting Material | Reagent(s) | Product | Yield (%) |

| (2-Bromophenyl)methanol | PS-TPP/I₂ | 1-Bromo-2-(iodomethyl)benzene | 95 |

| (2-Methoxyphenyl)methanol | PS-TPP/I₂ | 1-(Iodomethyl)-2-methoxybenzene | 96 |

| 2-Bromo-4'-bromoacetophenone | Rhodotorula rubra KCh 82 | (R)-(−)-2-Bromo-1-(4'-bromophenyl)-ethan-1-ol | >99 (conversion) |

Multifunctional Reactivity in Cascade and Tandem Reactions

The structural features of this compound, specifically the presence of multiple reactive sites (bromo, iodo, and hydroxymethyl groups), make it and its derivatives ideal candidates for participation in cascade and tandem reactions. These reactions allow for the construction of complex molecular architectures in a single synthetic operation, enhancing efficiency and atom economy.

Derivatives of this compound have been utilized in palladium-catalyzed cascade reactions. For example, a five-step synthesis starting from commercially available this compound yields 4-bromo-2-(2-iodo-phenoxymethyl)-1-prop-1-ynyl-benzene. researchgate.net This intermediate undergoes a palladium-catalyzed intramolecular carbometalation of the alkyne, followed by a Suzuki-Miyaura coupling, to stereoselectively form a dibenzoxapine-containing tetrasubstituted exocyclic alkene framework. researchgate.net

Another application involves the synthesis of dehydrotryptophan derivatives through palladium-catalyzed aminocyclization-coupling cascades. nih.govacs.org In these sequences, an initial Sonogashira coupling can be followed by an aminocyclization and a subsequent Heck-type coupling. acs.org For instance, ethyl (5-bromo-2-iodophenyl)carbamate, which can be synthesized from 5-bromo-2-iodoaniline (B1340423), serves as a precursor in such multi-step, one-pot procedures. nih.govacs.org

The development of cascade reactions for the synthesis of quinazolines has also been a focus. mdpi.com These methods often involve transition metal-catalyzed C-H activation and cyclization steps. mdpi.com For example, copper-catalyzed dual oxidative benzylic C-H aminations can lead to functionalized quinazolines. mdpi.com The synthesis of rsc.orgnih.gov-bicyclic hemiacetals has been achieved through a nickel-catalyzed cascade cyclization of alkynones with methanol. rsc.org

The following table summarizes key aspects of cascade reactions involving derivatives related to this compound:

| Precursor derived from this compound | Reaction Type | Key Transformations | Resulting Scaffold |

| 4-Bromo-2-(2-iodo-phenoxymethyl)-1-prop-1-ynyl-benzene | Palladium-catalyzed cascade | Intramolecular carbometalation, Suzuki-Miyaura coupling | Dibenzoxapine |

| Ethyl (5-bromo-2-iodophenyl)carbamate | Palladium-catalyzed three-step cascade | Sonogashira coupling, aminocyclization, Heck coupling | Dehydrotryptophan |

| 2-(2-Bromophenyl)-1,4,5,6-tetrahydropyrimidines | Copper-catalyzed cascade | C-N coupling, C-H functionalization | Polycyclic quinazolines |

C-H Functionalization of Aromatic Systems

The principles of C-H functionalization are highly relevant to the reactivity of this compound and its derivatives. Transition metal-catalyzed C-H activation has become a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgunipv.it

Various transition metals, including palladium, rhodium, ruthenium, and copper, are effective catalysts for C-H functionalization. rsc.org These reactions can be directed to specific positions on an aromatic ring through the use of directing groups. acs.orgnih.gov The development of methodologies for C-H functionalization has enabled the synthesis of complex molecules, including pharmaceuticals and natural products. unipv.it For example, copper-catalyzed C-H functionalization has been used to synthesize polycyclic quinazolines from 2-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidines and azoles. rsc.org

The application of C-H activation is not limited to simple arenes. It has been successfully applied to complex systems like indoles, where directing groups on the indole (B1671886) ring can control the regioselectivity of arylation. acs.org For instance, a formyl group at the C3-position of an indole can direct C-H arylation to the C4-position. acs.org

Ortho, Meta, and Para Selectivity in Functionalization

Controlling the regioselectivity (ortho, meta, or para) of C-H functionalization is a central challenge in synthetic chemistry. The outcome of these reactions is often determined by the catalyst, the directing group, and the electronic and steric properties of the substrate.

Ortho-Selectivity: Directing groups are most commonly used to achieve ortho-selectivity. acs.org The directing group coordinates to the metal catalyst, bringing it into proximity with the ortho C-H bond and facilitating its activation. sci-hub.se For example, ruthenium-catalyzed C-H alkylation of arenes with secondary alkyl bromides can be switched from meta- to ortho-selective by the choice of additives. acs.org Copper-catalyzed ortho-C-H functionalization of free phenols with diazoesters has also been reported, where the hydroxyl group plays a key role in directing the reaction. nih.gov

Meta-Selectivity: Achieving meta-selectivity is more challenging because it requires overcoming the inherent preference for ortho-functionalization when using a directing group. nih.gov One successful strategy involves the use of a nitrile-based directing group attached to a silicon tether. nih.gov This template positions the catalyst to activate the meta C-H bond. nih.gov In some cases, electronic effects can enhance meta-selectivity, as seen with methoxy-substituted substrates. nih.gov

Para-Selectivity: Para-selective C-H functionalization is the least common and often relies on steric hindrance at the ortho and meta positions or specific ligand designs. cam.ac.uk For example, iridium-catalyzed borylation of arenes can show para-selectivity with appropriately designed sulfonated bipyridine ligands. cam.ac.uk

The following table illustrates the factors influencing regioselectivity in C-H functionalization:

| Selectivity | Key Strategy | Example System |

| Ortho | Directing group assistance | Ruthenium-catalyzed alkylation with KOAc additive acs.org |

| Meta | Specially designed template | Nitrile-based directing group with a silicon tether nih.gov |

| Para | Ligand design and sterics | Iridium-catalyzed borylation with sulfonated bipyridine ligands cam.ac.uk |

Directing Group Assisted C-H Activation

Directing groups are fundamental to achieving high regioselectivity in transition metal-catalyzed C-H activation. acs.org They function by coordinating to the metal center, forming a metallacycle intermediate that positions the catalyst for the selective cleavage of a specific C-H bond, typically at the ortho position. sci-hub.se

A wide variety of functional groups can act as directing groups, including amides, pyridines, esters, and carbamates. nih.gov The choice of directing group can significantly influence the efficiency and selectivity of the reaction. Bidentate directing groups, which form a more stable chelate with the metal catalyst, are often particularly effective. sci-hub.se

The utility of directing groups is evident in the functionalization of complex molecules. For instance, in the synthesis of C-aryl glycosides, an amide directing group containing an 8-aminoquinoline (B160924) auxiliary can direct palladium-catalyzed ortho-C-H glycosylation. nih.gov Similarly, in the functionalization of indoles, various carbonyl-containing groups at the C3-position can direct C-H arylation to different positions of the indole ring. acs.org

The following table provides examples of directing groups and their applications in C-H activation:

| Directing Group | Metal Catalyst | Functionalization Type | Substrate Class |

| Amide (8-aminoquinoline auxiliary) | Palladium | ortho-C-H Glycosylation | Aromatic amides nih.gov |

| Carbamate | Cobalt | ortho-C-H Alkylation/Amidation | Aromatic carbamates nih.gov |

| Formyl | Palladium | C4-Arylation | 3-Formylindoles acs.org |

| Carboxylic Acid | Palladium | Decarboxylative C2-Arylation | Indole-3-carboxylic acids acs.org |

| Nitrile (on Si-tether) | Palladium | meta-C-H Olefination | Benzyl alcohols nih.gov |

Applications As a Synthetic Building Block and Intermediate

Precursor in Medicinal Chemistry for Drug Synthesis

The halogenated phenyl motif is a key component in many pharmacologically active molecules. The presence of bromine and iodine atoms in (5-Bromo-2-iodophenyl)methanol provides two distinct reactive sites for cross-coupling reactions, allowing for the sequential and selective introduction of different functional groups. apolloscientific.co.ukgoogle.com This dual reactivity is highly advantageous in the synthesis of novel drug candidates.

Thienopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-proliferative and anticancer properties. researchgate.netresearchgate.net Halogenated precursors are instrumental in the synthesis of these complex scaffolds. For instance, studies have shown that bromophenyl derivatives can be used to construct thienopyridine structures. researchgate.net

Research into novel thienopyridine derivatives has identified compounds with significant cytotoxic effects against various cancer cell lines. One study highlighted the potent activity of a thienopyridine derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, against cervical cancer cells (HeLa and SiHa), demonstrating half-maximal effective concentrations (EC₅₀) of 2.14 µM and 2.77 µM, respectively, after 48 hours of treatment. mdpi.com The synthesis of such molecules often relies on building blocks where halogenated phenyl rings are key components, illustrating the potential role of compounds like this compound in generating libraries of thienopyridine analogues for screening as anti-proliferative agents.

Table 1: Cytotoxic Activity of a Thienopyridine Derivative

| Cell Line | Compound EC₅₀ (48h) |

|---|---|

| HeLa | 2.14 µM mdpi.com |

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. google.com The synthesis of several prominent SGLT2 inhibitors relies on key intermediates that feature a halogenated phenyl structure. For example, the compound 5-bromo-2-chloro-4′-ethoxydiphenylmethane is a critical intermediate in the synthesis of Dapagliflozin. google.comcphi-online.com Similarly, derivatives of (5-Bromo-2-chlorophenyl)methanone are used in the synthesis of Empagliflozin. lookchem.com

The structural similarity of this compound to these intermediates underscores its importance as a potential precursor in this area. Research has specifically noted that halogenated benzylamine (B48309) derivatives, such as (5-Bromo-2-iodo-benzyl)-ethylamine, are investigated as precursors for SGLT2 inhibitors, highlighting the utility of the 5-bromo-2-iodo substitution pattern in developing these therapeutic agents. The bromo and iodo groups serve as handles for constructing the complex C-aryl glucoside structure characteristic of this drug class. google.com

The development of drugs with high specificity for their biological targets is a primary goal of medicinal chemistry. The unique electronic properties and reactivity of halogenated compounds make them valuable building blocks for creating molecules that can interact with specific enzymes or receptors. evitachem.com this compound can be used to synthesize a variety of derivatives to probe biological systems and develop targeted therapies. apolloscientific.co.uk

For example, halogenated anilines, such as 4-chloro-2-iodoaniline (B181669) and 3-bromo-4-fluoroaniline, have been used as starting materials to synthesize antagonists for the P2X3 receptor, a target for novel pain therapeutics. mdpi.com Furthermore, halogenated scaffolds are employed in the discovery of potent inhibitors against protozoan parasites, demonstrating the broad applicability of these intermediates in targeting infectious diseases. acs.org The ability to selectively functionalize the bromine and iodine atoms of this compound allows chemists to systematically modify structures to optimize binding affinity and selectivity for specific drug targets. drugbank.com

Role in Materials Science for Optoelectronic Materials

In materials science, halogenated organic compounds are utilized as building blocks for the synthesis of advanced materials with tailored electronic and optical properties. lookchem.comchemscene.com The incorporation of bromine and iodine can influence key characteristics such as charge transport, thermal stability, and solubility, making them useful in the development of materials for optoelectronic devices. lookchem.comacs.org

Organic Light Emitting Diodes (OLEDs) are a major display and lighting technology, and the development of new and efficient organic materials is crucial for their advancement. researchgate.netresearchgate.net Halogenated aromatic compounds are incorporated into polymers and small molecules used in various layers of OLED devices. google.com These materials can function as charge transporters, emitters, or hosts for phosphorescent dopants. researchgate.net

For instance, polymers containing fluorene (B118485) units and tricyclic arylamines, which can be synthesized using brominated or iodinated aryl precursors, have shown improved conductivity and device efficiency. google.com Other research has explored the use of heterocyclic compounds like 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole (B1438753) as building blocks for fluorescent materials in OLEDs. The presence of halogens can tune the photophysical properties of the resulting materials. The structure of this compound makes it a candidate for creating novel materials for solution-processed OLEDs, where its functional groups could be used to build polymer backbones or side chains designed to optimize device performance. mdpi.com

Table 2: Performance of an OLED Device Using a Carbazole–Quinoline Bipolar Host Material

| Device Type | Max. External Quantum Efficiency (EQE) | Power Efficiency |

|---|

Organic photovoltaic (OPV) devices, or solar cells, represent a promising technology for renewable energy. The performance of these devices is highly dependent on the properties of the organic semiconductor materials used as the electron donor and acceptor. google.comresearchgate.net Halogenated building blocks are frequently used in the synthesis of donor-acceptor type copolymers for use in bulk heterojunction solar cells. researchgate.net

The introduction of bromine atoms into the polymer backbone, as seen in copolymers based on fluorene and thiophene (B33073) derivatives, can influence the molecular energy levels (HOMO/LUMO) and the optical bandgap, which are critical parameters for efficient light absorption and charge separation. researchgate.net For example, photovoltaic devices fabricated with copolymers containing 2,3-bis(5-bromothiophen-2-yl)acrylonitrile have demonstrated notable power conversion efficiencies. researchgate.net The use of organic materials offers advantages such as high absorption coefficients and the potential for manufacturing thin, flexible, and low-cost solar cells. google.com this compound serves as a potential starting material for synthesizing new polymers and small molecules for next-generation organic solar cells. tcd.ie

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |

| 5-bromo-2-chloro-4′-ethoxydiphenylmethane |

| (5-Bromo-2-chlorophenyl)methanone |

| Dapagliflozin |

| Empagliflozin |

| (5-Bromo-2-iodo-benzyl)-ethylamine |

| 4-chloro-2-iodoaniline |

| 3-bromo-4-fluoroaniline |

| 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |

| 2,3-bis(5-bromothiophen-2-yl)acrylonitrile |

Versatility in Constructing Complex Organic Molecules

The distinct reactivity of the functional groups in this compound makes it an exceptionally versatile precursor in the synthesis of complex organic molecules. The presence of both a bromine and an iodine atom allows for selective, sequential cross-coupling reactions, a cornerstone of modern organic synthesis. The hydroxyl group provides a further point for modification, such as oxidation or etherification, expanding its synthetic utility.

A notable example of its application is in the palladium-catalyzed intermolecular tandem cyclization with terminal alkynes. This reaction leads to the formation of 3,4-dihydro-1H-isochromenes, a class of heterocyclic compounds with significant interest in medicinal chemistry. In a study, this compound was reacted with various terminal alkynes in the presence of a palladium catalyst, resulting in the corresponding isochromene derivatives in good yields. This process involves a sequence of catalytic steps, showcasing the compound's ability to participate in complex, one-pot transformations to build polycyclic systems. rsc.org

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to its versatility. The C-I bond is more reactive towards oxidative addition to palladium(0) than the C-Br bond. This allows for selective Sonogashira or Suzuki coupling at the 2-position, leaving the bromo group at the 5-position available for subsequent transformations. This stepwise functionalization is crucial for the controlled assembly of highly substituted aromatic compounds.

For instance, a related precursor, 5-bromo-2-iodobenzaldehyde (B52014), is utilized in the copper-catalyzed tandem cycloaddition and coupling reactions to synthesize oxoindenopyrroles. lookchem.com The aldehyde can be readily obtained by the oxidation of this compound. ambeed.com This highlights how the initial functional group can be easily manipulated to access different classes of reactive intermediates.

| Starting Material Derivative | Reaction Type | Resulting Complex Molecule | Significance |

|---|---|---|---|

| This compound | Palladium-catalyzed tandem cyclization | 3,4-Dihydro-1H-isochromenes | Access to important heterocyclic scaffolds. rsc.org |

| 5-Bromo-2-iodobenzaldehyde | Copper-catalyzed tandem cycloaddition | Oxoindenopyrroles | Synthesis of polycyclic aromatic compounds. lookchem.com |

| 5-Bromo-2-iodobenzaldehyde | Multi-step synthesis | Aza-fused polycyclic quinolines | Scaffolds for new pharmaceutical agents. lookchem.com |

Development of Novel Functional Groups and Molecular Structures

The strategic placement of the three functional groups in this compound not only facilitates the construction of known molecular frameworks but also enables the development of novel functional groups and unique molecular structures. The inherent reactivity of this compound can be harnessed to explore new chemical space.

One area of research involves the conversion of the hydroxymethyl group into other functionalities. For instance, oxidation of the alcohol to the corresponding carboxylic acid, 5-bromo-2-iodobenzoic acid, opens up a new set of synthetic possibilities. This acid can then be converted into a variety of derivatives, including esters and amides.

A compelling example is the synthesis of novel hydrazide-hydrazone derivatives. ppm.edu.pl In a research study, 5-bromo-2-iodobenzoic acid was used as a starting material to produce a series of hydrazide-hydrazones through a condensation reaction. ppm.edu.pl These new molecular structures were then evaluated for their biological activities. ppm.edu.pl This demonstrates a clear pathway from this compound to the creation of novel compounds with potential therapeutic applications.

The combination of the bromo and iodo substituents also allows for the exploration of tandem or cascade reactions that can lead to the formation of intricate polycyclic systems in a single synthetic operation. academie-sciences.fr These reactions are highly efficient and can generate significant molecular complexity from a relatively simple starting material. The development of such novel transformations is a key area of modern synthetic chemistry, and this compound is an ideal substrate for these investigations.

| Initial Functional Group | Transformation | Intermediate/Novel Functional Group | Application/Significance |

|---|---|---|---|

| -CH₂OH (Hydroxymethyl) | Oxidation | -COOH (Carboxylic acid) | Precursor for amides, esters, and hydrazides. ppm.edu.pl |

| -CH₂OH (Hydroxymethyl) | Oxidation to aldehyde, then condensation | -CH=N-NH- (Hydrazone) | Formation of novel bioactive hydrazide-hydrazone derivatives. ppm.edu.pl |

| -I (Iodo) and -Br (Bromo) | Sequential cross-coupling reactions | Di-substituted aryl derivatives | Controlled synthesis of highly functionalized aromatic compounds. |

Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (5-Bromo-2-iodophenyl)methanol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In ¹H-NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as multiplets or distinct doublets and doublet of doublets in the range of δ 7.12-7.66 ppm. rsc.org The benzylic protons of the methanol (B129727) group (CH₂OH) typically resonate as a singlet around δ 4.63 ppm, and the hydroxyl proton gives a singlet at approximately δ 2.15 ppm. rsc.org

The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. For this compound in CDCl₃, characteristic signals are observed for the aromatic carbons, the carbon bearing the iodine (C-I) at a relatively upfield position around δ 94.6 ppm, and the carbon attached to the bromine (C-Br). rsc.org The benzylic carbon (CH₂OH) signal appears around δ 68.6 ppm. rsc.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound in CDCl₃ This table is interactive. Click on the headers to sort.

| Atom | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| Aromatic CH | 7.12-7.66 (m) | 131.0, 132.1, 140.2, 144.5 | rsc.org |

| CH₂OH | 4.63 (s) | 68.6 | rsc.org |

| OH | 2.15 (s) | - | rsc.org |

| C-I | - | 94.6 | rsc.org |

Halogen Effects on ¹³C NMR Chemical Shifts

The presence of bromine and iodine atoms significantly influences the ¹³C NMR chemical shifts in this compound, a phenomenon known as the "heavy atom effect". stackexchange.com Contrary to the trend expected based on electronegativity, where fluorine would cause the most significant downfield shift, heavy halogens like bromine and iodine induce an upfield shift for the directly attached (ipso) carbon. stackexchange.com This is due to the large electron cloud of these atoms, which increases the diamagnetic shielding of the carbon nucleus. stackexchange.com

For halogen-substituted benzenes, the general trend for the ipso-carbon chemical shift is F > Cl > H > Br > I. stackexchange.com The spin-orbit coupling also plays a crucial role in the magnetic shielding of carbons bonded to bromine and iodine. researchgate.netrsc.org The deshielding effects of halogens on the ipso-carbon are also attributed to paramagnetic coupling between occupied π orbitals and unoccupied σ* antibonding orbitals. researchgate.net These substituent effects are generally found to be additive. researchgate.netrsc.org

Mass Spectrometry (MS, ESI-MS, MSn)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). rsc.orgrsc.org For instance, the molecular ion peak for a related compound, N-[(5-bromo-2-iodophenyl)methyl]ethanamine, is observed at m/z 351–353 [M+H]⁺, showing the characteristic isotopic pattern for bromine and iodine. The fragmentation patterns observed in tandem mass spectrometry (MSn) can further corroborate the structure by identifying characteristic losses of fragments. raco.cat

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org Other significant peaks would include C-H stretching vibrations for the aromatic and methylene (B1212753) groups, and C-O stretching. The presence of carbon-halogen bonds can also be observed in the fingerprint region of the spectrum.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of this compound. googleapis.com These methods separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption. ambeed.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.orgchemrevlett.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether), the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. rsc.orgchemrevlett.com This allows for the determination of the reaction's endpoint, ensuring that the reaction is complete before proceeding with workup and purification. rsc.orggoogleapis.comgoogle.com

Q & A

Q. What are the validated synthetic routes for (5-Bromo-2-iodophenyl)methanol in laboratory settings?

The compound is synthesized via sequential halogenation and reduction. A published procedure involves bromination/iodination of a substituted benzyl alcohol precursor, followed by purification via column chromatography. Key characterization includes <sup>1</sup>H/<sup>13</sup>C NMR to confirm the hydroxyl group and halogen positions. For example, <sup>13</sup>C NMR in methanol-d4 shows distinct signals for the aromatic carbons adjacent to bromine (δ 130–135 ppm) and iodine (δ 95–100 ppm) .

Q. How can researchers confirm the molecular structure of this compound?

Combined spectroscopic and crystallographic methods are recommended:

- NMR Spectroscopy : <sup>1</sup>H NMR identifies the hydroxyl proton (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm). <sup>13</sup>C NMR resolves halogen-induced deshielding effects .

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, providing bond lengths (e.g., C-Br: ~1.89 Å, C-I: ~2.09 Å) and dihedral angles to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Discrepancies between computational models (e.g., DFT) and experimental data can arise due to crystal packing forces. Using SHELXD for phase determination and SHELXL for refinement, researchers can compare experimental bond angles with theoretical values. For example, torsional strain in the benzene ring may deviate by 2–5° from DFT-optimized geometries, highlighting the need for empirical validation .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions?

The bromine and iodine substituents enable Suzuki or Ullmann couplings. Key considerations:

Q. How do solvent polarity and pH influence the compound’s stability?

- Polar Solvents : Methanol stabilizes the hydroxyl group via hydrogen bonding but may induce esterification over time.

- Acidic Conditions : Protons catalyze debromination; maintain pH > 6.0 during storage.

- Degradation Products : Monitor via HPLC (C18 column, 254 nm UV detection) for iodophenol byproducts .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- PubChem Data : Use CID 10910555 to extract logP (2.8 ± 0.3) and polar surface area (20.3 Ų) for permeability predictions.

- Molecular Dynamics : Software like GROMACS simulates membrane diffusion using force fields (e.g., CHARMM36) .

Q. How can researchers address NMR signal overlap in complex mixtures?

- 2D NMR Techniques : HSQC correlates <sup>1</sup>H and <sup>13</sup>C signals to resolve aromatic proton assignments.

- Deuterated Solvents : Methanol-d4 reduces solvent interference in hydroxyl detection .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

If DFT predicts a melting point 10–15°C higher than observed (e.g., due to impurities):

Purity Check : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures.

Crystallinity : Powder XRD identifies amorphous content lowering the melting point.

Repeat Synthesis : Ensure halogenation completeness via elemental analysis .

Methodological Tables

Q. Table 1. Key NMR Assignments for this compound

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| OH | 1.8–2.2 | Broad | Hydroxyl |

| C-I (aromatic) | 95.2–98.5 | Singlet | Iodine-bound carbon |

| C-Br (aromatic) | 130.4–135.7 | Singlet | Bromine-bound carbon |

| CH2OH | 62.3–65.1 | Doublet | Methylene |

Q. Table 2. Crystallographic Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 10.23 |

| b (Å) | 7.45 |

| c (Å) | 15.89 |

| β (°) | 105.6 |

| Rfactor | 0.033 |

Retrosynthesis Analysis